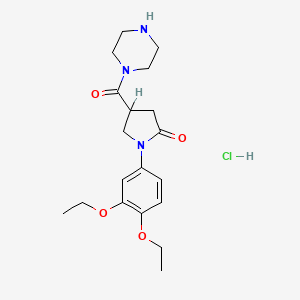
1-((1-(3,4-Diethoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(3,4-Diethoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine monohydrochloride is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a piperazine ring, a pyrrolidinone moiety, and a diethoxyphenyl group, making it a unique structure with diverse chemical properties.
Métodos De Preparación
The synthesis of 1-((1-(3,4-Diethoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine monohydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the diethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the piperazine ring: This can be synthesized through nucleophilic substitution reactions.
Final assembly and purification: The final compound is obtained by coupling the intermediate products, followed by purification using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and automated processes to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-((1-(3,4-Diethoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electroph
Propiedades
Número CAS |
38160-22-4 |
|---|---|
Fórmula molecular |
C19H28ClN3O4 |
Peso molecular |
397.9 g/mol |
Nombre IUPAC |
1-(3,4-diethoxyphenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C19H27N3O4.ClH/c1-3-25-16-6-5-15(12-17(16)26-4-2)22-13-14(11-18(22)23)19(24)21-9-7-20-8-10-21;/h5-6,12,14,20H,3-4,7-11,13H2,1-2H3;1H |
Clave InChI |
SRUWFNNCEINABV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCNCC3)OCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


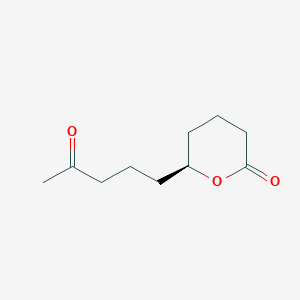
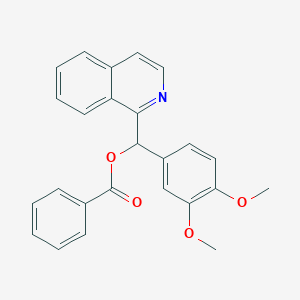

![3-Methyl-[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14672666.png)

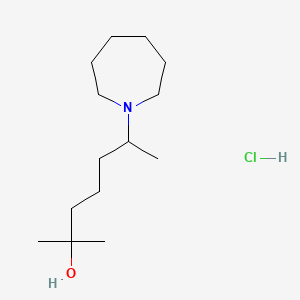
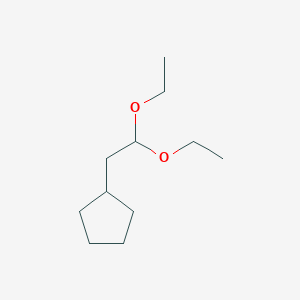
![Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate](/img/structure/B14672682.png)



![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane](/img/structure/B14672699.png)
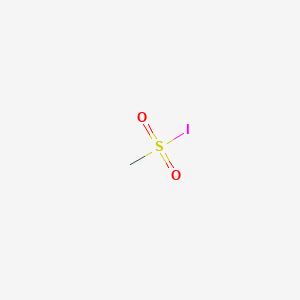
![(NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine](/img/structure/B14672714.png)
